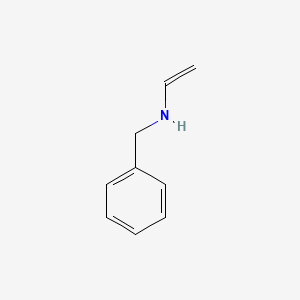

Vinylbenzylamine

描述

Historical Context and Evolution of Research on Vinylbenzylamine

The synthesis and study of polymers derived from this compound have evolved significantly over time, moving from classical multi-step post-polymerization modification techniques to highly controlled, direct polymerization methods.

Historically, poly(this compound) was not synthesized by the direct polymerization of its corresponding monomer. Instead, the common route involved the free-radical polymerization of vinylbenzyl chloride (VBC), often initiated by compounds like azoisobutyronitrile (AIBN). google.com The resulting poly(vinylbenzyl chloride) would then be converted to poly(this compound). A prevalent method for this conversion was the Gabriel synthesis , where the polymer is reacted with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. tandfonline.comgoogle.comupce.cz However, this traditional approach presented notable drawbacks, including harsh reaction conditions and a lack of control over the polymer's molecular weight and architecture, resulting in materials with broad molecular weight distributions (polydispersity). google.com

To overcome the limitations of the Gabriel route, alternative pathways were explored. One such method is the Staudinger synthesis , which offers a different approach to creating the amine functionality. researchgate.net This process modifies poly(vinylbenzyl chloride) into a poly(vinylbenzyl azide) intermediate. The azide (B81097) groups are then reacted with a phosphine (B1218219), like triphenylphosphine (B44618), to form a phosphine imine, which can be hydrolyzed to yield the desired primary amine. researchgate.netnih.gov This route was investigated to avoid the decomposition and cross-linking reactions that can occur during the Gabriel synthesis. researchgate.net

The most significant advancement in this field has been the development of controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP). sigmaaldrich.com Methods such as Nitroxide-Mediated Polymerization (NMP) , Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization , and Atom Transfer Radical Polymerization (ATRP) have revolutionized the synthesis of this compound-containing polymers. sigmaaldrich.comresearchgate.netacs.orgsigmaaldrich.comwikipedia.org These techniques allow for the polymerization of protected this compound monomers, or in some cases the direct polymerization of functional styrenic monomers, with exceptional control over molecular weight, polydispersity, and polymer architecture. researchgate.netacs.orgrsc.org This has enabled the precise synthesis of well-defined homopolymers, block copolymers, and other complex structures that were previously inaccessible. researchgate.netnih.gov For instance, researchers have successfully used RAFT and NMP to create sequence-controlled copolymers by polymerizing a protected this compound with other monomers like N-substituted maleimides. researchgate.netresearchgate.net

Table 2: Comparison of Synthesis Approaches for Poly(this compound)

| Method | Precursor Monomer | Key Features & Limitations | Control over Architecture |

|---|---|---|---|

| Traditional Free Radical + Gabriel Synthesis | Vinylbenzyl Chloride | Multi-step process; harsh deprotection conditions; poor control over molecular weight (high PDI). google.com | Limited; difficult to synthesize block copolymers. |

| Traditional Free Radical + Staudinger Synthesis | Vinylbenzyl Chloride | Alternative to Gabriel synthesis to avoid decomposition; proceeds via azide and iminophosphorane intermediates. researchgate.net | Limited; similar constraints as other post-polymerization modifications. |

| Controlled Radical Polymerization (e.g., RAFT, NMP) | Protected this compound or VBC | Direct polymerization with high control; produces polymers with low PDI; enables synthesis of complex structures. sigmaaldrich.comresearchgate.net | Excellent; allows for well-defined block copolymers, star polymers, and sequence-control. researchgate.netnih.gov |

Significance of this compound as a Monomer and Chemical Intermediate

The dual functionality of this compound underpins its importance in modern chemical research, establishing it as both a valuable monomer for functional polymers and a key intermediate for the synthesis of other specialized molecules. cymitquimica.com

As a monomer , the vinyl group provides a readily polymerizable site, while the amine group serves as a versatile functional handle. This allows for the creation of "smart" polymers that can respond to external stimuli. For example, the amine group can be protonated or deprotonated with changes in pH, altering the polymer's solubility and conformation. This property has been harnessed to create CO₂-responsive materials. mdpi.comnih.gov In this application, a derivative, 4-vinylbenzyl amidine, is synthesized from this compound; the amidine group reversibly reacts with CO₂, leading to a switchable transition from a hydrophobic to a hydrophilic state. tandfonline.comacs.orgresearchgate.net Furthermore, this compound is used to synthesize cationic polyelectrolytes and block copolymers for applications ranging from drug delivery to nanoparticle synthesis. acs.orgnih.gov Its ability to be copolymerized with precise control allows for the creation of materials with tailored microstructures and properties. researchgate.net

As a chemical intermediate , this compound is a crucial precursor for synthesizing other high-value chemical compounds. A prominent example is its use in the creation of ligands for olefin metathesis catalysts. beilstein-journals.org Researchers have developed efficient synthetic routes to 2-vinylbenzylamines, which are then used to assemble highly stable and efficient Hoveyda–Grubbs-type catalysts. beilstein-journals.orgresearchgate.netmdpi.com In these catalysts, the nitrogen atom of the benzylamine (B48309) derivative coordinates with the ruthenium metal center, influencing the catalyst's stability and activity in reactions like ring-closing metathesis (RCM) and cross-metathesis (CM). beilstein-journals.orgd-nb.info This application demonstrates the compound's utility beyond polymer science, positioning it as a key building block in the field of organometallic chemistry and catalysis.

Structure

3D Structure

属性

CAS 编号 |

10578-09-3 |

|---|---|

分子式 |

C9H11N |

分子量 |

133.19 g/mol |

IUPAC 名称 |

N-benzylethenamine |

InChI |

InChI=1S/C9H11N/c1-2-10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2 |

InChI 键 |

BVWUEIUNONATML-UHFFFAOYSA-N |

规范 SMILES |

C=CNCC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for Vinylbenzylamine and Its Derivatives

Established Synthetic Routes to Vinylbenzylamine

Established methodologies for synthesizing this compound primarily involve the transformation of halogenated precursors or, less commonly, the ring-opening of heterocyclic structures.

The most prevalent starting material for this compound synthesis is vinylbenzyl chloride (VBC), also known as chloromethylstyrene (CMS). The presence of a reactive benzyl (B1604629) chloride group allows for nucleophilic substitution reactions to introduce the amine functionality.

The Gabriel synthesis is a well-established and reliable method for preparing primary amines from primary alkyl halides. khanacademy.orgbyjus.comwikipedia.org This reaction utilizes the phthalimide (B116566) anion as an ammonia (B1221849) surrogate (H₂N⁻), which effectively prevents the over-alkylation that is common when using ammonia directly. byjus.comwikipedia.org The synthesis proceeds in two main stages: the N-alkylation of potassium phthalimide with vinylbenzyl chloride, followed by the cleavage of the resulting N-vinylbenzylphthalimide to release the primary amine. wikipedia.org

The initial step involves a nucleophilic substitution reaction where the phthalimide ion attacks the electrophilic carbon of the vinylbenzyl chloride, displacing the chloride ion. byjus.com The subsequent liberation of this compound can be achieved through two primary methods:

Acidic Hydrolysis: This method involves heating the N-alkylphthalimide with a strong acid, but it can lead to low yields. wikipedia.org

Hydrazinolysis (Ing–Manske procedure): This is the more common approach, where the N-alkylphthalimide is refluxed with hydrazine (B178648) (N₂H₄). wikipedia.orgresearchgate.net This reaction yields the desired primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be challenging to separate from the reaction mixture. wikipedia.org

The Gabriel synthesis has been successfully applied to produce both the this compound monomer and its corresponding polymer, poly(this compound), by starting with poly(vinylbenzyl chloride). google.comresearchgate.net

Table 1: Gabriel Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1. N-Alkylation | Vinylbenzyl Chloride, Potassium Phthalimide | - | N-Vinylbenzylphthalimide |

| 2. Deprotection | N-Vinylbenzylphthalimide | Hydrazine (N₂H₄) or Acid (e.g., HCl) | This compound |

The Staudinger reaction, or Staudinger reduction, offers a mild and efficient alternative for converting azides into primary amines. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com This two-step process is particularly valuable when other reducible functional groups are present in the molecule. organicchemistrytutor.com For the synthesis of this compound, the strategy begins with the conversion of vinylbenzyl chloride to vinylbenzyl azide (B81097).

Azidation: Vinylbenzyl chloride is first converted into 4-vinylbenzyl azide via a nucleophilic substitution reaction with an azide salt, typically sodium azide (NaN₃), in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.comrsc.org

Staudinger Reduction: The resulting organic azide is then treated with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). wikipedia.orgalfa-chemistry.com The phosphine attacks the terminal nitrogen atom of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an iminophosphorane. organic-chemistry.orgwikipedia.org This intermediate is subsequently hydrolyzed with water to yield the primary amine (this compound) and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

This methodology has been noted as a preferable route for synthesizing poly(this compound) from poly(vinylbenzyl chloride) because it avoids the harsh conditions and potential for decomposition that can occur during the Gabriel reaction. researchgate.net

Table 2: Staudinger Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Azidation | Vinylbenzyl Chloride | Sodium Azide (NaN₃) | 4-Vinylbenzyl Azide |

| 2. Reduction | 4-Vinylbenzyl Azide | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | This compound |

The synthesis of this compound from tetrahydroisoquinoline derivatives represents a less common and more theoretical approach. This pathway would necessitate a ring-opening reaction of the heterocyclic tetrahydroisoquinoline core. While the literature extensively covers the synthesis of tetrahydroisoquinoline derivatives, nih.govbeilstein-journals.orgmdpi.com their conversion to this compound is not a standard reported method.

Conceptually, such a transformation could be envisioned through a process like the Hofmann elimination. This would involve:

N-Methylation: Exhaustive methylation of the secondary amine in the tetrahydroisoquinoline ring using an alkylating agent like methyl iodide to form a quaternary ammonium (B1175870) salt.

Elimination: Treatment of the quaternary ammonium salt with a strong base, such as silver oxide, followed by heating. This would induce an E2 elimination reaction, cleaving a C-N bond and opening the ring to potentially form a styrene (B11656) derivative like this compound.

The biosynthesis of certain alkaloids, for instance, is proposed to involve the ring opening of a tetrahydroisoquinoline ring, suggesting that such cleavage is chemically feasible under specific conditions. nih.gov However, established, high-yield laboratory protocols for the specific synthesis of this compound via this route are not prominent in chemical literature.

This compound serves as a versatile monomer that can be further functionalized to introduce specific chemical properties, leading to the creation of advanced polymers.

Amidine-functionalized monomers are of interest for applications such as CO₂-responsive surfactants. The synthesis of a vinylbenzyl amidine analogue is typically achieved in a two-step process starting from vinylbenzyl chloride. researchgate.net

Preparation of this compound: First, 4-vinylbenzylamine (B1589497) is synthesized from 4-vinylbenzyl chloride, commonly via the Gabriel reaction as described previously. researchgate.net

Amidine Formation: The resulting this compound is then reacted with an acetal, such as N,N-dimethylacetamide dimethyl acetal, under an inert atmosphere (e.g., nitrogen). This reaction converts the primary amine group into the desired N,N-dimethylamidine functionality, yielding the 4-vinylbenzyl amidine monomer. researchgate.net

This indirect method allows for the creation of a functional monomer ready for polymerization into materials with specific, stimuli-responsive properties. researchgate.netresearchgate.net

Table 3: Synthesis of 4-Vinylbenzyl Amidine

| Step | Starting Material | Reagents | Product |

| 1 | 4-Vinylbenzyl Chloride | 1. Potassium Phthalimide 2. Hydrazine (N₂H₄) | 4-Vinylbenzylamine |

| 2 | 4-Vinylbenzylamine | N,N-Dimethylacetamide dimethyl acetal | 4-Vinylbenzyl Amidine |

Formation of Functionalized this compound Monomers

Synthesis of Pyridylmethyl-Vinylbenzylamine Ligands

The synthesis of ligands incorporating both pyridylmethyl and this compound moieties is centered around the functionalization of established ligand frameworks, such as tris(2-pyridylmethyl)amine (B178826) (TPMA). TPMA is a well-studied tripodal ligand used in coordination chemistry and catalysis. unipd.itwikipedia.org The general approach involves first synthesizing the core TPMA structure, which can then be functionalized, or by building the ligand through sequential alkylation of a primary amine.

The foundational synthesis of the parent ligand, TPMA, is typically achieved through the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine. wikipedia.org An alternative and often higher-yield method is reductive amination, which involves the reaction of an aldehyde precursor with an ammonium source and a reducing agent like sodium triacetoxyborohydride (B8407120). unipd.it

Once the core amine structure is formed, functionalization with a vinylbenzyl group can be envisioned through standard N-alkylation reactions. This would involve reacting the pyridylmethyl-amine scaffold with vinylbenzyl chloride. The success of this approach depends on controlling the degree of substitution and avoiding polymerization of the vinyl group.

A summary of common synthetic strategies for the TPMA core is presented below.

| Method | Reactants | Key Features | Reference |

| Alkylation | 2-Picolylamine, 2-(Chloromethyl)pyridine | Direct formation of the tertiary amine core. | wikipedia.org |

| Reductive Amination | Pyridine-2-carboxaldehyde, Ammonium Acetate, Sodium Triacetoxyborohydride | A valuable alternative, especially for substrates with sensitive functional groups. | unipd.it |

Sustainable Synthesis Approaches for this compound

Traditional methods for synthesizing this compound, particularly in its polymeric form, often start from poly(vinylbenzyl chloride) (PVBC) and employ the Gabriel synthesis. researchgate.netgoogle.com This method, while straightforward, is considered less environmentally friendly due to the reaction conditions and byproducts. google.com

In response, more sustainable synthesis routes have been developed. A prominent eco-friendly approach modifies PVBC through a multi-step process that avoids the harsh conditions of the Gabriel reaction. researchgate.netgoogle.com This method proceeds via a poly(vinylbenzyl azide) intermediate. The key advantages of this pathway are that the process is more environmentally friendly, it prevents undesirable cross-linking reactions, and it achieves high conversion rates for each step. google.com

This sustainable route involves three main stages starting from poly(vinylbenzyl chloride), as detailed in the table below.

| Step | Reaction Name | Reactants | Product | Reported Yield |

| 1 | Azide Substitution | Poly(vinylbenzyl chloride), Sodium Azide (NaN₃) | Poly(vinylbenzyl azide) (PVBAz) | 87% |

| 2 | Phosphine Imination | Poly(vinylbenzyl azide), Triphenylphosphine (PPh₃) | Poly(vinylbenzyl phosphine imine) | 83% (for amine salt) |

| 3 | Hydrolysis/Alkalization | Poly(vinylbenzyl phosphine imine), HCl, NaOH | Poly(this compound) (PVBAm) | 81% |

Data compiled from patent information describing yields for the synthesis of the homopolymer. google.com

Mechanistic Insights into this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. The sustainable pathway, proceeding through an azide intermediate, involves a distinct set of chemical transformations compared to traditional methods. researchgate.net

The mechanism can be described as follows:

Azide Substitution : The synthesis begins with a nucleophilic substitution reaction on vinylbenzyl chloride. The azide ion (N₃⁻) from sodium azide acts as a nucleophile, displacing the chloride ion. This is a standard Sₙ2 reaction that converts the chloromethyl group to an azidomethyl group, forming vinylbenzyl azide.

Phosphine Imination (Staudinger Reaction) : The vinylbenzyl azide intermediate then reacts with a tertiary phosphine, such as triphenylphosphine. The phosphine attacks the terminal nitrogen of the azide, leading to a phosphazide intermediate. This intermediate is unstable and spontaneously loses a molecule of dinitrogen gas (N₂) to form an iminophosphorane (or phosphine imine). researchgate.netgoogle.com This step is the core of the Staudinger reaction.

Hydrolysis : The final step is the hydrolysis of the iminophosphorane to yield the primary amine. The reaction is typically carried out by treatment with water, often under acidic conditions (referred to as "acidation") to form the amine salt, followed by neutralization with a base ("alkalization") to liberate the free primary amine, this compound. google.com

This mechanistic pathway avoids the use of phthalimide and the subsequent harsh hydrazinolysis step characteristic of the Gabriel synthesis, contributing to its classification as a more sustainable and efficient method. researchgate.netgoogle.com

Polymerization of Vinylbenzylamine and Its Monomeric Analogues

Controlled Radical Polymerization (CRP) of Vinylbenzylamine

Controlled radical polymerization (CRP) techniques have become indispensable for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.com These methods, often referred to as living radical polymerization (LRP), minimize termination reactions that are prevalent in conventional free radical polymerization. sigmaaldrich.com For this compound and its analogues, two of the most prominent CRP methods are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques allow for the precise construction of poly(this compound)-based materials.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that achieves control over the polymerization process through the addition of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). acs.orgsigmaaldrich.com This process involves a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active propagating radicals and dormant polymer chains. acs.org This equilibrium allows for chains to grow at a similar rate, leading to polymers with low polydispersity. sigmaaldrich.com The choice of the RAFT agent, characterized by its R and Z groups, is critical for successful polymerization and depends on the specific monomer being used. sigmaaldrich.comresearchgate.net

Kinetic studies are essential to confirm the controlled nature of a RAFT polymerization. A key indicator of a well-controlled system is a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) and time, which signifies a constant concentration of propagating radicals. rsc.org Furthermore, the number-average molecular weight (Mₙ) should increase linearly with monomer conversion, and the resulting polymers should exhibit a narrow molecular weight distribution, indicated by a low polydispersity index (Đ or PDI, Mₙ/Mₙ). researchgate.net

In the RAFT polymerization of this compound analogues, such as N,N-diethyl this compound (PDEVBA), kinetic studies have demonstrated the characteristics of a controlled process. For instance, the ambient-temperature RAFT polymerization of DEVBA mediated by (S)-1-dodecyl-(S′)-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate (B1256668) (DDMAT) showed a well-controlled behavior. acs.orgacs.org Although the polymerization rate was comparable to that of 4-vinylbenzyl chloride (VBC), a noticeable inhibition period was observed at the beginning of the DEVBA polymerization. acs.orgacs.org Despite this, the molecular weight of the resulting PDEVBA increased linearly with monomer conversion, and the polydispersity was reasonably low, confirming the living characteristics of the polymerization. acs.org

Table 1: Kinetic Data for RAFT Polymerization of a this compound Analogue

| Monomer | RAFT Agent | Initiator | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|---|

| N,N-diethyl this compound (DEVBA) | DDMAT | Photoinitiator (TPO) | 35 | ~8,000 | ~1.20 | acs.org |

Macro-RAFT agents are polymers synthesized via RAFT polymerization that retain the thiocarbonylthio end group. These polymeric CTAs can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. researchgate.net The synthesis of poly(this compound) and its derivatives as macro-RAFT agents allows for the creation of complex polymer architectures. researchgate.net For example, a polystyrene macro-RAFT agent can be chain-extended with a monomer like benzyl (B1604629) methacrylate (B99206) to form a diblock copolymer. researchgate.net

In the context of this compound, poly(ethylene glycol) (PEG)-based macro-RAFT agents have been utilized in dispersion polymerization to synthesize block copolymers. rsc.org For instance, a PEG trithiocarbonate macro-RAFT agent was used to polymerize styrene (B11656), resulting in PEG-b-polystyrene (PEG-b-PS) diblock copolymers. rsc.org This approach can be adapted for this compound or its protected derivatives to create amphiphilic block copolymers, where the poly(this compound) block provides functionality and water-solubility (in its protonated form).

RAFT polymerization offers a pathway to synthesize copolymers with controlled monomer sequences. This is particularly relevant for creating materials with precisely defined microstructures and properties. researchgate.net The copolymerization of a protected form of this compound, such as phthalimide-protected this compound, with N-substituted maleimides demonstrates this capability. researchgate.net By copolymerizing a large excess of the protected this compound with small amounts of a maleimide (B117702) comonomer, copolymers with controlled chain length, low polydispersity, and a specific comonomer sequence can be achieved. researchgate.net After polymerization, the protecting groups (e.g., phthalimide) can be removed to yield the primary amine functionality of the this compound units. researchgate.net

This strategy allows for the precise placement of functional groups along a polymer chain. The choice of RAFT agent is crucial, as different agents have varying efficiencies for different monomer types (More Activated Monomers vs. Less Activated Monomers). researchgate.netmdpi.com Lewis acids can also be employed in some RAFT systems to influence the copolymerization behavior and promote alternating sequences. rsc.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. sigmaaldrich.combeilstein-journals.org The process establishes an equilibrium between active propagating radicals and dormant species (polymer chains with a terminal halogen). beilstein-journals.org This mechanism allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and high chain-end functionality. sigmaaldrich.com ATRP has been successfully applied to a wide range of monomers, including styrenics, acrylates, and methacrylates. acs.org

A hallmark of ATRP is the excellent control it affords over the polymer's molecular weight and polydispersity. osti.gov The molecular weight of the polymer increases linearly with monomer conversion, and the polydispersity remains low (typically Đ < 1.5) throughout the reaction. sigmaaldrich.com The final molecular weight can be predetermined by the initial ratio of monomer to initiator. sigmaaldrich.com

The ATRP of protected this compound monomers has been reported to yield well-defined polymers. For example, 4-vinylbenzylamine (B1589497) tert-butyl carbonate, a monomer with a Boc-protected amine group, can be polymerized via ATRP using a benzyl chloride initiator and a copper(I) chloride/2,2'-bipyridine catalyst system. google.com This polymerization can be used to create a macroinitiator, which can then be used to polymerize a second monomer like styrene to form block copolymers. google.com The resulting polymers exhibit controlled molecular weights and narrow distributions, characteristic of a living polymerization process. osti.gov Subsequent deprotection of the amine group yields well-defined poly(this compound) block copolymers. google.com The ability to tune reaction conditions, such as catalyst concentration or the use of specific ATRP techniques like ARGET (Activators Re-generated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP, allows for further refinement of control and reduction of catalyst contamination in the final polymer. sigmaaldrich.com

Table 2: Molecular Weight and Polydispersity Control in ATRP

| Polymer System | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Key Feature | Reference |

|---|---|---|---|---|

| Polystyrene via ICAR ATRP | 9,700 | 1.11 | Low catalyst concentration (50 ppm) | sigmaaldrich.com |

| Poly(NIPAM) via aqueous ATRP | 27,700 | 1.09 | Rapid polymerization (<6 min) | ethz.ch |

Synthesis of Block Copolymers via ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of well-defined block copolymers with predictable molecular weights and low polydispersity. acs.org However, the primary amine functionality of this compound can interfere with the metal catalyst used in ATRP, necessitating a protection-deprotection strategy. osti.gov

A common approach involves first protecting the amine group of the this compound monomer. google.com For instance, 4-vinylbenzylamine hydrochloride can be reacted with di-tert-butyl dicarbonate (B1257347) to yield its tert-butyl carbonate (Boc-protected) derivative. google.com This protected monomer can then be polymerized via ATRP to form a homopolymer, such as poly(4-vinylbenzylamine tert-butyl carbonate). google.com

This homopolymer, possessing a reactive terminal group from the ATRP initiator, then serves as a macroinitiator for the polymerization of a second monomer, like styrene, to create the block copolymer structure. google.comnih.gov The final step involves a deprotection reaction, for example, using a hydrochloric acid solution, to remove the Boc protecting groups and restore the primary amine functionality, yielding the final amphiphilic block copolymer, such as poly(4-vinylbenzylamine hydrochloride)-block-polystyrene. google.com The polymerization reactions are typically conducted under an inert atmosphere at temperatures ranging from 120°C to 130°C. google.com

Table 1: Example of Block Copolymer Synthesis via ATRP

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Protection | 4-vinylbenzylamine hydrochloride, di-tert-butyl dicarbonate | 4-vinylbenzylamine tert-butyl carbonate (Boc-VBA) | To protect the amine group from interfering with the ATRP catalyst. google.com |

| 2. Homopolymerization | Boc-VBA, benzyl chloride (initiator), CuCl/2,2'-bipyridine (catalyst system) | Poly(4-vinylbenzylamine tert-butyl carbonate) (PBoc-VBA) | To create the first block, which acts as a macroinitiator. google.com |

| 3. Block Copolymerization | PBoc-VBA (macroinitiator), Styrene, CuCl/2,2'-bipyridine | Poly(4-vinylbenzylamine tert-butyl carbonate)-block-polystyrene | To grow the second block (polystyrene) from the first block. google.com |

| 4. Deprotection | PBoc-VBA-b-PS, Hydrochloric Acid | Poly(4-vinylbenzylamine hydrochloride)-block-polystyrene | To remove the protecting group and yield the final amphiphilic block copolymer. google.com |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a type of Reversible-Deactivation Radical Polymerization (RDRP) that allows for the synthesis of polymers with controlled architectures and narrow molecular weight distributions. icp.ac.ru The fundamental principle of NMP involves the use of a stable nitroxide radical to reversibly cap the growing polymer chain. The process is initiated by the thermal decomposition of an alkoxyamine, which cleaves homolytically to produce an initiating radical and a stable mediating nitroxide radical. icp.ac.ru The initiating radical begins polymerization with a monomer. The propagating polymer chain is then reversibly terminated by the nitroxide radical, forming a dormant macroalkoxyamine. icp.ac.ru This dormant species can reversibly break its C-O bond at elevated temperatures, allowing the polymer chain to propagate further before being capped again. icp.ac.ru This dynamic equilibrium between active and dormant species, governed by the persistent radical effect, minimizes irreversible termination reactions and allows for controlled chain growth. icp.ac.ru

Applicability to this compound Derivatives

Direct polymerization of this compound via NMP is challenging, but the technique is highly applicable to its protected derivatives. Researchers have successfully employed NMP for the sequence-controlled copolymerization of a phthalimide-protected this compound with N-substituted maleimides. researchgate.net In this process, a commercial alkoxyamine, BlocBuilder MA®, is used as the initiator and control agent. researchgate.net The polymerization results in copolymers with controlled chain length and molecular weight distribution. researchgate.net Following polymerization, the phthalimide (B116566) protecting groups are efficiently removed by treatment with hydrazine (B178648) monohydrate, yielding the final primary amine-containing copolymers. researchgate.net

Another route involves the NMP of vinylbenzyl chloride, a common precursor, using initiators like benzoyl peroxide in the presence of a nitroxide such as tetramethyl piperidine (B6355638) oxide (TEMPO). google.com This creates a well-defined poly(vinylbenzyl chloride) block that can be subsequently converted to poly(this compound) through reactions like azidation followed by reduction. researchgate.net This method allows for the creation of block copolymers, for example, by first polymerizing styrene and then chain-extending with vinylbenzyl chloride. researchgate.net

Table 2: NMP of a Protected this compound Derivative

| Feature | Description |

|---|---|

| Monomer | Phthalimide-protected this compound. researchgate.net |

| Comonomer Examples | N-benzylmaleimide, N-(n-propyl)maleimide. researchgate.net |

| Control Agent | Commercial alkoxyamine BlocBuilder MA®. researchgate.net |

| Resulting Polymer | Copolymers with controlled chain-length and molecular weight distribution. researchgate.net |

| Deprotection Step | Treatment with hydrazine monohydrate to remove phthalimide groups. researchgate.net |

| Final Product | this compound-based copolymers with preserved functional moieties. researchgate.net |

Conventional Free Radical Polymerization of this compound

Conventional free radical polymerization offers a more traditional route to synthesizing polymers from this compound, typically via its precursor, vinylbenzyl chloride (VBC). This method commonly employs a thermal initiator such as azoisobutyronitrile (AIBN). google.com In this process, the decomposition of the initiator generates free radicals that initiate the polymerization of the monomer. acs.org The polymer chains propagate rapidly until they are irreversibly terminated by coupling or disproportionation reactions. acs.org

A significant drawback of this conventional method is the lack of control over the polymerization process. google.com This results in polymers with a broad molecular weight distribution, often referred to as a high polydispersity index (PDI). google.com Furthermore, once the reaction is complete, the polymer chains are "dead" and cannot be extended to form block copolymers. google.com This lack of control limits the synthesis of well-defined polymer architectures. google.com

Copolymerization Strategies for this compound

Copolymerization is a key strategy to create materials that combine the properties of this compound with those of other monomers, leading to tailored functionalities. This compound can be incorporated into copolymer structures in two primary ways: as a random distribution of monomer units in statistical copolymers or as a distinct segment in block copolymers. These strategies typically rely on controlled radical polymerization techniques to ensure well-defined final architectures, often using a protected form of this compound during the polymerization step.

Statistical Copolymerization

Statistical copolymerization involves the random incorporation of two or more different monomers into a single polymer chain. nih.gov This approach allows for the fine-tuning of polymer properties by adjusting the ratio of the comonomers in the feed. For this compound, this is typically achieved through controlled radical polymerization of a protected monomer alongside a comonomer.

For example, sequence-controlled copolymers have been synthesized via Nitroxide-Mediated Polymerization (NMP). researchgate.net In these syntheses, a large excess of a donor monomer, such as phthalimide-protected this compound, is copolymerized with small, discrete amounts of an acceptor monomer, like an N-substituted maleimide. researchgate.net This method allows for the creation of copolymers with precisely controlled microstructures and functionalities. researchgate.net The resulting macromolecules exhibit a random distribution but with a controlled sequence, and after deprotection, yield water-soluble, functional copolymers. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile technique used to create statistical copolymers containing various functional monomers. nih.govnih.gov

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct, covalently linked homopolymer chains or "blocks." Besides ATRP, other controlled radical polymerization methods are widely used for synthesizing this compound-containing block copolymers.

One of the most versatile methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edursc.org The RAFT process is performed in the presence of a dithio compound which acts as a chain transfer agent. cmu.edu To synthesize a block copolymer, a first monomer is polymerized via RAFT to create a homopolymer that is end-capped with the thiocarbonylthio group. This polymer then functions as a macro-RAFT agent for the polymerization of a second monomer, leading to the formation of a well-defined block copolymer. nih.govcmu.edu This method is compatible with a wide range of monomers, including functional ones. cmu.edu For example, well-defined block copolymers of 4-vinylbenzyl chloride (VBC) and glycidyl (B131873) methacrylate have been prepared via RAFT, which can then be further functionalized. researchgate.net

NMP is also a viable route. For instance, poly(styrene-b-4-vinylbenzyl azide) has been synthesized via NMP, which is then converted to the corresponding poly(styrene-b-vinylbenzylamine) block copolymer through chemical reduction. researchgate.net

Table 3: Overview of Block Copolymer Synthesis Strategies

| Polymerization Method | Key Feature | Example System | Reference |

|---|---|---|---|

| ATRP | Uses a metal catalyst to control polymerization of a protected monomer. | Poly(4-vinylbenzylamine)-b-polystyrene | google.com |

| NMP | Uses a stable nitroxide radical to control polymerization. | Poly(styrene)-b-poly(this compound) (via azide (B81097) precursor) | researchgate.net |

| RAFT | Uses a thiocarbonylthio chain transfer agent (macro-RAFT agent) to mediate polymerization. | Poly(vinylbenzyl chloride)-b-poly(glycidyl methacrylate) | researchgate.net |

Sequence-Controlled Copolymerization

Sequence-controlled copolymerization represents a sophisticated approach to polymer synthesis, enabling the precise arrangement of different monomer units along a polymer chain. In the context of this compound, this control is typically achieved through controlled radical polymerization techniques, most notably Nitroxide-Mediated Polymerization (NMP). To manage the reactive primary amine group, the this compound monomer is often protected prior to polymerization. A common strategy is the use of a phthalimide-protected this compound.

Research has demonstrated the successful synthesis of primary amine-containing copolymers with precisely defined functional microstructures through the sequence-controlled copolymerization of a donor monomer with an acceptor comonomer. slideshare.netgoogle.com In a notable study, a large excess of phthalimide-protected this compound (the donor monomer) was copolymerized with discrete amounts of various N-substituted maleimides (the acceptor comonomers). google.com This reaction was conducted in the presence of the commercial alkoxyamine BlocBuilder MA®, a common initiator for NMP. google.com

The resulting copolymers were characterized by ¹H NMR and size exclusion chromatography, which confirmed controlled chain-length, molecular weight distribution, and comonomer sequence distribution. google.com Following the polymerization, the phthalimide protecting groups were quantitatively removed by treatment with hydrazine monohydrate, yielding the desired this compound-based copolymers with primary amine functionalities. google.com Spectroscopic analysis (¹H and ¹³C NMR) of the deprotected polymers indicated that the functional N-substituted succinimide (B58015) moieties from the maleimide comonomers were preserved during the deprotection step. google.com Furthermore, the resulting sequence-controlled copolymers were found to be readily soluble in acidic water, a property imparted by the protonation of the primary amine groups. google.com

This method allows for the strategic placement of functional groups along the polymer backbone by the time-controlled addition of the N-substituted maleimide during the polymerization of the protected this compound. researchgate.net This kinetic control over the microstructure of the synthetic polymer chain is a powerful tool for creating complex macromolecular architectures. researchgate.net

Table 1: Comonomers Used in Sequence-Controlled Copolymerization with Phthalimide-Protected this compound

| Acceptor Comonomer | Protecting Group on this compound | Polymerization Method | Initiator |

|---|---|---|---|

| N-benzylmaleimide | Phthalimide | NMP | BlocBuilder MA® |

| N-(n-propyl)maleimide | Phthalimide | NMP | BlocBuilder MA® |

| 4-(N-maleimido)-azobenzene | Phthalimide | NMP | BlocBuilder MA® |

| Triisopropylsilyl-protected N-propargyl maleimide | Phthalimide | NMP | BlocBuilder MA® |

Data sourced from Srichan et al., 2015.

Graft Copolymerization

Graft copolymerization is a versatile method for synthesizing polymers with a backbone of one type of monomer and side chains (grafts) of another. This technique allows for the combination of different polymer properties in a single macromolecule. This compound can be incorporated into graft copolymers through various strategies, including the "grafting-through" (or macromonomer) approach.

In one such example, p-vinylbenzylamine was utilized as an initiator for the ring-opening polymerization of Nα-carboxyanhydride of Nε-carbobenzoxy (CBZ)-L-lysine. nih.gov This produced a poly(CBZ-L-lysine) chain with a polymerizable vinylbenzyl group at one end, effectively creating a macromonomer. nih.gov This macromonomer was then radically copolymerized with acrylamide (B121943) to form a comb-type graft copolymer with a polyacrylamide backbone and poly(L-lysine) graft chains (after deprotection of the CBZ groups). nih.gov This method allows for the regulation of both the length of the graft chains and their density along the backbone by controlling the polymerization of the macromonomer and its feed ratio during the copolymerization step. nih.gov

Another relevant approach involves the use of a this compound derivative in the initiation system for anionic polymerization to create macromonomers. For instance, a secondary-butyl lithium/N-isopropyl-4-vinylbenzylamine (sec-BuLi/PVBA) initiation system has been employed to synthesize poly(methyl methacrylate) (PMMA) macromonomers. tennessee.edu These macromonomers can then be copolymerized with other monomers, such as butyl acrylate (B77674), to produce well-defined graft copolymers. tennessee.edu

The "grafting onto" method, where pre-synthesized polymer chains are attached to a polymer backbone, is also a potential strategy. A poly(this compound) backbone, with its reactive primary amine groups, could be functionalized with polymers containing suitable reactive end groups. While specific examples directly using poly(this compound) are less detailed in the literature, patents describe the concept of grafting onto random copolymers of styrene and protected this compound (r-PS-PVBAm) to create materials with specific surface properties, such as water repellency. google.com

Table 2: Examples of Graft Copolymerization Involving this compound or its Derivatives

| Grafting Method | Backbone | Graft Chain | Role of this compound |

|---|---|---|---|

| Grafting-through (Macromonomer) | Polyacrylamide | Poly(L-lysine) | Initiator for graft chain synthesis, providing the polymerizable group |

| Grafting-through (Macromonomer) | Poly(butyl acrylate) | Poly(methyl methacrylate) | Derivative (N-isopropyl-4-vinylbenzylamine) used in the initiation system for the macromonomer |

| Grafting onto | Random copolymer of styrene and this compound | Alkyl chains (conceptual) | Provides reactive amine sites on the backbone for grafting |

Data sourced from Maruyama et al., 1998 and Lu, 2017. nih.govtennessee.edu

Overall Polymerization Mechanisms and Kinetic Studies in this compound Systems

The polymerization of this compound and its derivatives is predominantly carried out using controlled radical polymerization (CRP) techniques to achieve well-defined polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com The most relevant of these for this compound is Nitroxide-Mediated Polymerization (NMP), especially for sequence-controlled copolymerizations.

The mechanism of NMP relies on the reversible deactivation of the growing polymer chain by a stable nitroxide radical. wikipedia.org The process is typically initiated by the thermal decomposition of an alkoxyamine initiator, which splits into an initiating radical and a stable mediating nitroxide radical. icp.ac.ru The initiating radical begins the polymerization of the monomer. The growing polymer chain radical is then reversibly "capped" by the nitroxide radical, forming a dormant macroalkoxyamine. wikipedia.orgicp.ac.ru This dormant species can reversibly cleave the C-O bond at elevated temperatures, regenerating the propagating polymer radical and the nitroxide. icp.ac.ru This reversible termination process establishes an equilibrium between active (propagating) and dormant chains, significantly reducing the rate of irreversible termination reactions (like radical-radical coupling) that would broaden the molecular weight distribution. wikipedia.org This "living" character allows for the synthesis of block copolymers and other complex architectures. The "persistent radical effect" explains why the cross-coupling of the propagating radical and the nitroxide is highly favored over the self-termination of two propagating radicals. wikipedia.orgicp.ac.ru

Kinetic studies of NMP of styrenic monomers, including protected this compound, show a linear increase in number-average molecular weight (Mn) with monomer conversion and typically result in polymers with narrow molecular weight distributions (polydispersity index, PDI < 1.5). researchgate.net The polymerization rate can be influenced by factors such as the choice of nitroxide (e.g., TEMPO or more advanced second-generation nitroxides like SG1), the solvent, and the reaction temperature. researchgate.net

While NMP is prominent, other CRP methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been applied to this compound derivatives. For example, well-defined poly(N,N-diethyl this compound) has been synthesized via RAFT at ambient temperature under mild UV-Vis radiation. acs.org Kinetic studies of these systems confirmed the well-controlled nature of the polymerization. acs.org Radically initiated solution copolymerization of styrene with 4-vinylbenzylamine and its trifluoroacetamide (B147638) derivative has also been the subject of kinetic investigation. kisti.re.kr These studies are crucial for understanding the reactivity of the monomers and for optimizing the reaction conditions to achieve desired polymer characteristics.

Reactivity and Post Polymerization Functionalization of Poly Vinylbenzylamine

Reactivity of the Primary Amine Functional Group

The primary amine group in PVBAm is a nucleophilic center, readily participating in a variety of chemical reactions. studymind.co.uk This reactivity allows for the introduction of diverse functionalities onto the polymer backbone.

The primary amine groups of poly(vinylbenzylamine) can be readily modified through alkylation and acylation reactions. cymitquimica.comlibretexts.org Alkylation introduces alkyl groups to the amine, a fundamental transformation that can alter the polymer's solubility and basicity. studymind.co.uk

Acylation, the reaction with acyl chlorides or anhydrides, results in the formation of amide linkages. studymind.co.uk This reaction is a common strategy to append various molecular entities to the polymer. For instance, acylation can be used to attach specific side chains that impart desired functionalities.

A notable example involves the acylation of dihydroquercetin derivatives to introduce water-soluble morpholine-containing salts. rudn.ru While not directly involving poly(this compound), this illustrates the principle of using acylation to modify complex molecules.

The following table summarizes typical reagents and the resulting functional groups from alkylation and acylation of primary amines.

| Reaction Type | Reagent Example | Resulting Functional Group |

| Alkylation | Alkyl Halide (e.g., R-Br) | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride (e.g., R-COCl) | Amide |

| Acylation | Acid Anhydride (e.g., (R-CO)₂O) | Amide |

This table provides a generalized overview of alkylation and acylation reactions applicable to primary amines.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be applied to poly(this compound). researchgate.net This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by reduction of this intermediate to the corresponding amine. nih.gov

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). commonorganicchemistry.com The choice of reducing agent depends on the specific substrates and desired reaction conditions. commonorganicchemistry.com For example, NaBH₄ is capable of reducing aldehydes and ketones, so it is typically added after the imine has formed. commonorganicchemistry.com In contrast, NaCNBH₃ is less reactive and can be present from the start of the reaction. commonorganicchemistry.com

This method allows for the introduction of a wide variety of substituents onto the polymer, depending on the aldehyde or ketone used. researchgate.net Research has demonstrated the reactivity of the amino group in poly(this compound) towards reductive amination with propanal. researchgate.net

| Reagent | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (NaHB(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild and selective, often allowing for one-pot reactions. |

| Sodium cyanoborohydride (NaCNBH₃) | Methanol (B129727) (MeOH) | Tolerant of acidic conditions, selective for imines over carbonyls. |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Stronger reducing agent, added after imine formation. |

This interactive table summarizes common reducing agents used in reductive amination.

The primary amine groups on poly(this compound) can be converted to quaternary ammonium (B1175870) structures through exhaustive alkylation, a process also known as quaternization. studymind.co.ukresearchgate.netrsc.org This reaction typically involves treating the polymer with an excess of an alkyl halide. researchgate.net

The resulting quaternary ammonium salts are polyelectrolytes, exhibiting properties such as high water solubility and the ability to act as anion exchange resins. rsc.org The specific properties of the quaternized polymer can be tuned by the choice of the alkylating agent. rsc.org For example, studies have investigated the quaternization of similar polymers like poly(tertiary aminostyrene)s with n-butyl bromide. researchgate.net The kinetics of quaternization can be complex, influenced by factors such as the structure of the polymer and the reaction conditions. researchgate.net

A versatile method for functionalizing poly(this compound) involves its conversion to a phosphine (B1218219) imine intermediate. google.comresearchgate.net This is typically achieved by first converting the precursor polymer, poly(vinylbenzyl chloride), to a poly(vinylbenzyl azide), which then reacts with a phosphine, such as triphenylphosphine (B44618), in a Staudinger reaction to form the poly(phosphine imine). google.comresearchgate.net

This phosphine imine functional group is highly reactive and can undergo various subsequent transformations. google.comresearchgate.net For example, it readily reacts with isocyanates to form carbodiimides. google.comresearchgate.net It can also react with aldehydes to yield imines. google.comresearchgate.net This two-step approach provides a route to functionalities that might be difficult to obtain through direct reaction with the primary amine.

| Reactant | Resulting Functional Group |

| Isocyanate (R-NCO) | Carbodiimide |

| Aldehyde (R-CHO) | Imine |

This table outlines the reactions of the phosphine imine intermediate.

Reactivity of the Vinyl Group in this compound

The vinyl group of the this compound monomer is also a key site of reactivity, primarily participating in addition reactions. cymitquimica.com

Addition Reactions

The carbon-carbon double bond of the vinyl group in this compound can undergo various addition reactions. A primary application of this reactivity is in polymerization, where the vinyl group participates in chain-growth polymerization to form poly(this compound). cymitquimica.com

Beyond polymerization, the vinyl group can participate in other addition reactions. For example, it can be involved in Michael addition reactions. semanticscholar.org In one study, a chiral catalyst was prepared by reacting p-vinylbenzylamine with R-(+)-styrene oxide, and this catalyst was then used to promote asymmetric Michael additions. semanticscholar.org The vinyl group can also undergo reactions such as bromination and epoxidation, as demonstrated on analogous poly(vinylcyclopropanes).

Cyclization Reactions

Cyclization reactions involve the formation of a ring structure from a linear precursor through the creation of a new bond between two atoms within the same molecule. numberanalytics.com In the context of poly(this compound), intramolecular reactions can occur, particularly when the polymer chain possesses reactive groups that can interact with the amine functionality or other parts of the polymer backbone.

The fundamental principle of such reactions is the intramolecular interaction of a linear molecule, where different parts of the molecule react to form a ring. numberanalytics.com These reactions are governed by both thermodynamic and kinetic factors; the stability of the resulting cyclic structure provides the thermodynamic driving force, while the energy required for the molecule to adopt the correct conformation for ring closure influences the reaction kinetics. numberanalytics.com

While extensive studies on the specific intramolecular cyclization of poly(this compound) itself are not widely detailed, related reactions provide insight into its potential. For instance, in related systems, treatment of o-azidobenzaldimines with phosphines leads to the cyclization of an intermediate phosphazide (B1677712) to form 2,3-diamino-2H-indazole derivatives. researchgate.net Such reactions highlight the potential for forming heterocyclic structures from precursors containing amine and other reactive moieties. During the synthesis of poly(this compound) via a phosphine imine intermediate, there is a risk of cross-linking reactions if the highly reactive amine functional group, formed during hydrolysis, reacts with surrounding unhydrolyzed phosphine imine groups. google.com This unwanted intermolecular reaction underscores the high reactivity of the amine group which could, under controlled dilute conditions, potentially favor intramolecular cyclization instead. The unimolecular reaction between two ends of a single polymer chain is a common strategy for creating cyclic polymers, where high dilution is used to suppress intermolecular oligomerization. umons.ac.be

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful strategy for introducing diverse functionalities into a polymer backbone. For poly(this compound), the primary amine group is an excellent target for such modifications, allowing for the synthesis of complex, functional macromolecules from a common precursor. This approach is often more practical than polymerizing individually functionalized monomers.

To achieve well-controlled polymerization of this compound and prevent side reactions involving the reactive amine group, the amine is often protected before polymerization and deprotected afterward. The choice of protecting group and the deprotection conditions are critical to ensure the integrity of the polymer backbone and any other functional groups present.

One common strategy involves the use of a phthalimide (B116566) group to protect the amine of this compound. researchgate.netresearchgate.net This protected monomer can be polymerized, for example, in a controlled radical copolymerization with N-substituted maleimides. researchgate.net After polymerization, the phthalimide protecting groups are efficiently removed by treatment with hydrazine (B178648) monohydrate to yield the primary amine-containing copolymer. researchgate.netresearchgate.net This method has been shown to preserve the structure of other functional moieties within the copolymer. researchgate.net

Another approach utilizes tert-butoxycarbonyl (Boc) as a protecting group. google.com In one synthesis route, 4-vinylbenzylamine (B1589497) hydrochloride is reacted with di-tert-butyl dicarbonate (B1257347) to produce the Boc-protected monomer. google.com Following atom transfer radical polymerization (ATRP), the Boc group is removed to yield the final polyamine-type polymer. google.com The selection of a protecting group strategy depends on its compatibility with the polymerization technique and the desired final polymer structure.

Table 1: Protecting Groups for this compound Monomer and Deprotection Methods

| Protecting Group | Deprotection Reagent | Reference |

| Phthalimide | Hydrazine monohydrate | researchgate.net, researchgate.net |

| tert-Butoxycarbonyl (Boc) | Acid (e.g., in deprotection reaction) | google.com |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. These reactions are exceptionally well-suited for post-polymerization modification. A prominent click reaction used for polymer functionalization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

A versatile method to prepare poly(this compound) for click chemistry involves converting a precursor polymer, poly(vinylbenzyl chloride) (PVBC), into poly(vinylbenzyl azide) (PVBA). This is achieved by reacting PVBC with an azide (B81097) source, such as sodium azide. researchgate.netgoogle.com The resulting azide-functionalized polymer is a highly reactive intermediate. google.com This azide group can then be readily reacted with various alkyne-containing molecules via CuAAC to attach a wide array of functionalities. researchgate.netgoogle.com For example, sequence-controlled polymers with protected alkyne groups have been synthesized, deprotected, and subsequently grafted with α-methoxy-ω-azido-poly(ethylene glycol) via CuAAC to create PEGylated materials. researchgate.net This modular approach allows for the creation of a library of functional polymers from a single azide-functionalized precursor. google.comnih.gov

Table 2: Click Chemistry Functionalization Strategy

| Precursor Polymer | Intermediate | Click Reaction | Functionalization Outcome | Reference |

| Poly(vinylbenzyl chloride) | Poly(vinylbenzyl azide) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Grafting of alkyne-terminated molecules (e.g., PEG) | researchgate.net, researchgate.net, google.com |

| Alkyne-functionalized polymer | - | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Grafting of azide-terminated molecules (e.g., PEG) | researchgate.net |

| Azide-functionalized polymer | - | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioconjugation with proteins (e.g., BSA) | mdpi.com |

Thiol-ene reactions, which involve the addition of a thiol (R-SH) across a carbon-carbon double bond (ene), are another highly efficient conjugation method used in polymer science. diva-portal.org The reaction can proceed via two main mechanisms: a radical-mediated addition or a nucleophilic Michael-type addition, depending on the nature of the 'ene' functional group. nih.gov The radical-mediated pathway is often initiated by UV light and proceeds in a step-growth manner, making it relatively insensitive to oxygen. nih.gov

This chemistry can be applied to functionalize polymers containing either thiol or ene moieties. For instance, a polymer with pendant vinyl groups, like poly(this compound), could theoretically be modified by reacting it with various thiol-containing molecules. Conversely, the amine groups on poly(this compound) could be used to attach a molecule that contains an 'ene' functionality, which would then be available for a subsequent thiol-ene reaction. Research has demonstrated the coupling of propargyl amine to a protected cysteine, which contains a thiol group, to allow for subsequent thiol-yne chemistry. acs.org A similar strategy could be envisioned where an ene-containing molecule is first coupled to the amine of PVBAm.

Studies on other polymer systems have shown that thiol-ene additions onto the ethylenic bonds within a polymer main chain can proceed with varying success; in one case, conversions were substantially lower than 50%. researchgate.net However, the high efficiency and orthogonality of thiol-ene chemistry make it an attractive strategy for creating well-defined, functional materials from poly(this compound) precursors. dntb.gov.ua

Advanced Polymeric Architectures and Materials Derived from Vinylbenzylamine

Design and Synthesis of Vinylbenzylamine-Based Block Copolymers

The synthesis of block copolymers incorporating this compound (VBA) is a significant area of research, enabling the creation of materials with distinct, phase-separated domains and responsive properties. Controlled radical polymerization techniques are paramount in achieving well-defined block architectures.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: The RAFT process is a versatile method for synthesizing VBA-based block copolymers. Typically, a precursor block is first polymerized, and then a VBA-containing block is chain-extended from it. For instance, well-defined block copolymers of 4-vinylbenzyl chloride (VBC) and glycidyl (B131873) methacrylate (B99206) (GMA), denoted as PVBC-b-PGMA, have been prepared via RAFT polymerization. nih.gov These can be subsequently modified to introduce the amine functionality. Another approach involves the use of a phthalimide-protected this compound monomer. This monomer can be copolymerized with other monomers, like N-substituted maleimides, to create sequence-controlled copolymers. core.ac.uk The phthalimide (B116566) protecting group is later removed to yield the primary amine of the poly(this compound) (PVBA) block. core.ac.uk

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for constructing VBA-containing block copolymers. A common strategy involves first synthesizing a macroinitiator from which the second block is grown. For example, poly(4-vinylbenzylamine tert-butyl carbonate) can be synthesized via ATRP and subsequently used as a macroinitiator for the polymerization of styrene (B11656) to yield poly(4-vinylbenzylamine tert-butyl carbonate)-block-polystyrene. mcmaster.ca Deprotection of the amine group then yields the final amphiphilic block copolymer. mcmaster.ca This method allows for the preparation of block copolymers with controlled molecular weights and narrow molecular weight distributions. mcmaster.ca

Anionic Polymerization: Anionic polymerization offers a pathway to synthesize block copolymers with this compound end blocks. google.comresearchgate.net This process typically involves the polymerization of p-vinylbenzylamine monomers in an inert hydrocarbon solvent using a lithium initiator. google.comresearchgate.net The polymerization is generally conducted at temperatures ranging from 20°C to 60°C. google.comresearchgate.net Following the formation of the PVBA block, other monomers such as styrene, alpha-alkyl styrenes, or C3-C8 alpha-olefins can be introduced to grow additional blocks, resulting in architectures like D-B or D-A-D, where D is the PVBA block. google.com

| Polymerization Technique | Monomer(s) / Precursor(s) | Key Features | Resulting Copolymer Architecture |

| RAFT Polymerization | 4-vinylbenzyl chloride, glycidyl methacrylate | Post-polymerization modification to introduce amine | Diblock (PVBC-b-PGMA) |

| RAFT Polymerization | Phthalimide-protected this compound, N-substituted maleimides | Sequence-control, deprotection step required | Sequence-controlled copolymers |

| ATRP | 4-vinylbenzylamine (B1589497) tert-butyl carbonate, styrene | Use of protected monomer, macroinitiator approach | Diblock (PVBA-b-Polystyrene) |

| Anionic Polymerization | p-vinylbenzylamine, styrene, alpha-olefins | Forms amine-functionalized end blocks | Diblock or Triblock (e.g., D-B, D-A-D) |

Formation of this compound-Containing Networks and Hydrogels

The primary amine groups of poly(this compound) are highly reactive and serve as excellent sites for crosslinking, leading to the formation of robust polymer networks and hydrogels. These materials are of interest for applications ranging from absorbents to matrices for controlled release.

The primary amine functionality of PVBA makes it an effective crosslinking agent for systems like epoxy resins and polyurethanes, enhancing their mechanical properties. google.com Crosslinked networks can be formed by reacting PVBA with suitable crosslinking agents. For example, films of poly(N,N-dimethyl-4-vinylbenzylamine) can be crosslinked with p,p'-bis(chloromethyl)azobenzene (CAB) through the Menschutkin reaction between the tertiary amine and the chloromethyl groups. kpi.ua This reaction proceeds upon solvent evaporation and annealing. kpi.ua

Hydrogels based on this compound can be synthesized through the copolymerization of VBA with other monomers in the presence of a crosslinker. A sugar-based hydrogel, for instance, has been prepared by the free radical crosslinking copolymerization of vinylbenzylglycosylallylamide (VBG), itaconic acid (IA), and acrylamide (B121943) (AM). nih.gov The VBG monomer itself is synthesized from this compound and delta-gluconolactone. nih.gov These hydrogels exhibit pH and salt-responsive swelling and release properties. nih.gov Another strategy involves creating cucurbituril-based hydrogels where polymers are functionalized with guest molecules. Monomers like Boc-protected styryl-phenylalanine, synthesized from 4-vinylbenzylamine, can be polymerized and incorporated into these supramolecular networks. google.com

The formation of hydrogels can also be achieved by crosslinking pre-synthesized polymers. Crosslinked membranes have been made by blending polybenzimidazole (PBI) and poly(vinyl benzyl (B1604629) chloride) (PVBC), where the crosslinking occurs between the secondary amine of PBI and the benzyl chloride group of PVBC. mdpi.com These networks can be further functionalized, for example, by quaternization to create anion exchange membranes. mdpi.com

Development of this compound-Functionalized Nanomaterials

The incorporation of this compound into nanostructures imparts functionality, responsiveness, and the potential for hierarchical self-assembly.

Core-Shell Nanoparticles

Core-shell nanoparticles (CSNs) are nanostructured materials with distinct core and shell domains. rsc.orgresearchgate.net The synthesis of CSNs often involves methods like the Stöber method, solvothermal synthesis, or one-pot surfactant-assisted techniques. rsc.org Poly(this compound) can be incorporated into the shell to provide a functional interface. A notable strategy involves using a protected monomer in the synthesis. For example, well-defined core-shell nanoparticles with a poly(vinyl benzyl phthalimide) core have been synthesized using RAFT-mediated dispersion polymerization-induced self-assembly (PISA). researchgate.net The phthalimide group can subsequently be removed to expose the primary amine of this compound on the nanoparticle core, making it available for further functionalization or interaction.

Single-Chain Nanoparticles

Single-chain nanoparticles (SCNPs) are formed by the intramolecular crosslinking and collapse of individual polymer chains, creating objects that are comparable in size to proteins and dendrimers. rsc.orgmdpi.com The synthesis of this compound-containing SCNPs leverages the reactivity of the amine group or a precursor. One approach involves the synthesis of glycopolymers by coupling oligosaccharide lactones with p-vinylbenzylamine, followed by radical polymerization. acs.org These precursor polymers can then be intramolecularly crosslinked to form glyco-SCNPs. acs.org These nanoparticles show specific interactions with lectins, demonstrating the utility of incorporating bioactive moieties via the this compound linker. acs.org

Polymer-Modified Nanostructures

This compound is a valuable monomer for modifying the surfaces of various nanostructures, including the functionalization of other polymers that can then be used to build larger assemblies. The functionalization of vinyl monomers with amino acid moieties is one approach to creating polymer-modified nanostructures. nih.gov Block copolymers containing PVBA can self-assemble into various nanostructures like micelles, where the PVBA block can form a functional corona. mcmaster.ca Furthermore, polymers like poly(vinyl benzyl chloride) can be grafted onto other structures and then converted to poly(this compound) to introduce primary amine groups. researchgate.net This approach is used to create functional membranes and other polymer-modified surfaces. mdpi.comresearchgate.net

Poly(this compound) in Dendrimeric Structures and Assemblies

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, repeating branch units, and terminal functional groups. scispace.comnih.govmdpi.com Their well-defined, three-dimensional architecture makes them unique. scispace.com While classic dendrimers like PAMAM are built through stepwise convergent or divergent synthesis, japsonline.com this compound can be incorporated into dendrimer-like or dendritic structures.

Patents have described the use of poly(this compound) in compositions that may include dendritic structures. google.com For example, pyrrolidone-terminated PAMAM dendrimers can be synthesized, and poly(this compound) is listed among polymers that can be part of such complex assemblies. google.com Furthermore, research into sequence-controlled copolymers of protected this compound and N-substituted maleimides hints at the potential for creating highly ordered, functional polymer backbones that could serve as components in larger dendritic or hyperbranched assemblies. acs.orgresearchgate.net The combination of living polymerization techniques to create PVBA-containing block copolymers and their subsequent self-assembly or covalent linking can lead to dendrimer-like star polymers and other complex, multi-armed structures. core.ac.uk

Self-Assembly Phenomena in this compound-Based Systems

The ability of polymers to spontaneously organize into ordered structures is a cornerstone of modern materials science. In the realm of this compound-based polymers, this self-assembly is a particularly rich and dynamic field of study. When this compound is incorporated into block copolymers, it imparts a "smart" or stimuli-responsive character, typically linked to pH. This responsiveness allows for the controlled formation and dissociation of complex nanostructures in solution.

Amphiphilic block copolymers are the fundamental building blocks for these self-assembling systems. mdpi.com These macromolecules consist of at least two distinct polymer chains linked together, one being hydrophilic (water-loving) and the other hydrophobic (water-repelling). mdpi.com In a selective solvent (typically water), these copolymers arrange themselves to minimize unfavorable interactions between the hydrophobic block and the solvent. mdpi.comrug.nl This process leads to the formation of various nano-sized aggregates, such as micelles or vesicles (polymersomes). mdpi.com

The primary driving force for this phenomenon in aqueous media is the hydrophobic interaction. mdpi.com The polythis compound (PVBA) block, containing primary amine groups, displays pH-dependent solubility. In acidic conditions, the amine groups become protonated (-NH3+), rendering the PVBA block a soluble polyelectrolyte. google.comrsc.org Conversely, under neutral or basic conditions, the amine groups are deprotonated (-NH2), making the block significantly more hydrophobic.

When PVBA is paired with a permanently hydrophobic block, such as polystyrene (PS), the resulting diblock copolymer (e.g., PS-b-PVBA) becomes an amphiphile whose character can be switched by pH. This stimuli-responsive nature is the key to controlling its self-assembly. google.com At a low pH, the protonated, hydrophilic PVBA block forms a soluble outer shell or corona, while the insoluble PS block collapses to form the core of a micelle. google.com This transition from individual polymer chains (unimers) to aggregated structures is a reversible process, triggered by changes in the solution's pH. mcmaster.ca

The morphology of these self-assembled structures is not limited to simple spheres. Depending on factors like the relative lengths of the hydrophilic and hydrophobic blocks, the polymer concentration, and the specific solvent conditions, a variety of shapes can be achieved, including cylindrical or worm-like micelles and vesicles. rsc.org

Recent advances have also explored polymerization-induced self-assembly (PISA), a powerful technique to create well-defined nanoparticles directly during their synthesis. rsc.org In this method, a soluble polymer block is chain-extended with a second monomer that becomes insoluble as it polymerizes. For this compound-based systems, a protected monomer like vinyl benzyl phthalimide can be used to form the core-forming block, which, after deprotection, yields a responsive PVBA core. rsc.org

Furthermore, self-assembly can be driven by more complex interactions than simple amphiphilicity. Supramolecular systems can be fabricated using non-covalent bonds like hydrogen bonding or dynamic covalent bonds. rsc.org For instance, copolymers of poly(4-vinylbenzylamine hydrochloride) can self-assemble with other molecules through hydrogen bonds in acidic environments or form dynamic imine bonds in basic solutions, creating multi-stimuli-responsive materials. rsc.org

Detailed research findings on the self-assembly of various this compound-based block copolymers are summarized in the tables below, illustrating the relationship between polymer composition, environmental conditions, and the resulting nanostructures.

Table 1: pH-Induced Self-Assembly of Polystyrene-b-Poly(4-vinylbenzylamine) (PS-b-PVBA)

| Block Copolymer Composition | Condition | Self-Assembled Structure | Core | Shell | Research Finding |

|---|---|---|---|---|---|

| Polystyrene-block-poly(4-vinylbenzylamine hydrochloride) | pH = 4 | Core-shell micelles | Polystyrene (PS) | Poly(4-vinylbenzylamine hydrochloride) (PVBAHS) | At acidic pH, the high charge density on the protonated PVBAHS segment causes electrostatic repulsion, leading the block to adopt an extended conformation as the micellar shell. The hydrophobic PS block forms the core. google.com |

Table 2: Multi-Stimuli Responsive Self-Assembly of Supramolecular Copolymers

| System Components | Stimulus | Assembly Mechanism | Resulting Structure/Behavior | Research Finding |

|---|---|---|---|---|

| G1-Azo-CHO¹ and Poly(4-vinylbenzylamine hydrochloride) (PVBAHS) | Acidic pH (e.g., 1.34) | Hydrogen Bonds | Assembled copolymer with a Lower Critical Solution Temperature (LCST) of 39.2 °C. | In acidic solution, hydrogen bonds form between the ammonium (B1175870) groups of PVBAHS and the oxygen-containing groups of the dendron, leading to assembly. rsc.org |

| G1-Azo-CHO¹ and PVBAHS | Alkaline pH (e.g., 8.15) | Dynamic Imine Bonds | Formation of a new copolymer structure confirmed by the appearance of an imine C=N stretch in FT-IR spectra. | The aldehyde on the G1-Azo-CHO monomer reacts with the deprotonated amine on the PVBA to form a reversible imine bond, driving a different mode of self-assembly. rsc.org |

¹G1-Azo-CHO: 4-((4-((2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl)benzyloxy)phenylazo)benzaldehyde

Table 3: Polymerization-Induced Self-Assembly (PISA) of this compound Derivatives

| Stabilizer Block | Core-Forming Monomer | Polymerization/Assembly Condition | Resulting Nanoparticle Morphology | Hydrodynamic Diameter (Dₕ) |

|---|---|---|---|---|

| Poly(poly(ethylene glycol) methyl ether methacrylate) (P(PEGMA)₁₅) | 2-(4-vinylbenzyl)isoindoline-1,3-dione (VBzPHT) | RAFT polymerization in methanol (B129727) at 70 °C | Core-shell nanoparticles | 95 nm to 389 nm |

The size of the nanoparticles increases with the length of the core-forming PVBzPHT block. The subsequent deprotection to yield poly(this compound) increases the solvophilicity, leading to a rearrangement of the self-assembled structures. rsc.org

Applications of Vinylbenzylamine and Its Derivatives in Materials Science

Ion-Exchange Materials and Membranes

The primary application of vinylbenzylamine derivatives in materials science is in the fabrication of ion-exchange materials, most notably anion-exchange membranes (AEMs). These materials are critical components in technologies such as fuel cells, water electrolysis, and demineralization processes. acs.orgmdpi.comgoogle.com

Anion-Exchange Membranes (AEMs)

Anion-exchange membranes are designed to conduct anions while being impermeable to cations. In these membranes, polymers derived from this compound serve as the structural backbone, providing mechanical integrity, while functional groups attached to the benzyl (B1604629) ring provide the ion-exchange capabilities.